molecular formula C9H18N2O2 B1477045 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2090881-71-1

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1477045
CAS No.: 2090881-71-1
M. Wt: 186.25 g/mol
InChI Key: AWQYFGYDBQMPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound featuring a pyrrolidine scaffold, a structure of high significance in medicinal chemistry. The molecule integrates both a chiral 1-hydroxyethyl group and a 3-aminopropanone chain on the pyrrolidine nitrogen, making it a sophisticated building block for pharmaceutical research and development. This compound is of particular interest in the field of neuroscience and neuropharmacology. Pyrrolidine derivatives are frequently investigated for their potential to interact with central nervous system targets, such as G-protein coupled receptors (GPCRs) . Specifically, structurally similar compounds containing a basic amino group on the pyrrolidine ring have demonstrated high affinity and functional activity at aminergic receptors like the 5-HT6 receptor and the D3 dopamine receptor . Research indicates that the nature of the substitution on the basic nitrogen atom and the geometry of the amine moiety are critical factors influencing the quality of molecular interactions, such as salt bridge formation, within the receptor binding site . Consequently, this reagent serves as a valuable precursor or intermediate for designing and synthesizing novel bioactive molecules aimed at these targets. The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers handling this product should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-amino-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQYFGYDBQMPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. This compound may interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor, thereby influencing the activity of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the levels of metabolites, thereby impacting cellular homeostasis. Additionally, its effects on cell signaling pathways may alter the expression of specific genes, influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their activity. This binding can lead to conformational changes in the target biomolecules, affecting their function and downstream signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of such compounds can vary, and their degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can affect cellular homeostasis and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 2090881-71-1, is a compound with significant biological activity that has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • SMILES Notation : NCCC(=O)N1CCCC1C(O)C

The compound is structurally related to pyrrolidine derivatives, which are known for their diverse biological activities. Its mechanism of action is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research indicates that compounds similar to this compound may exhibit DPP-IV inhibitory activity. DPP-IV is an enzyme that plays a crucial role in glucose metabolism, making it a target for type 2 diabetes treatment. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels .

Antidiabetic Potential

Studies have shown that DPP-IV inhibitors can significantly lower blood glucose levels in diabetic models. For instance, the pharmacological profile of related compounds has demonstrated potent antihyperglycemic effects in animal models . The potential for this compound to act similarly warrants further investigation.

Anticancer Activity

Emerging evidence suggests that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A comparative study indicated that specific derivatives had low IC50 values across multiple cancer cell lines, suggesting strong anticancer properties .

CompoundCancer Cell LineIC50 (µM)
Compound ANCI-H4600.9
Compound BMCF-70.6
Compound CK-5620.8
3-Amino...TBDTBD

Study on DPP-IV Inhibition

In a study focusing on the synthesis and evaluation of DPP-IV inhibitors, related compounds were tested in obese Zucker fa/fa rats. Results demonstrated significant reductions in blood glucose levels post-administration, indicating the potential therapeutic application of such compounds for managing diabetes .

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various pyrrolidine derivatives against human cancer cell lines. The results highlighted that certain modifications in the chemical structure could enhance anticancer activity, providing insights into how this compound could be optimized for better efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Cathinones and Pyrrolidine Derivatives

Compound Name Core Structure Substituents at Position 1 Substituents at Position 2/3 Functional Groups
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one Propan-1-one 2-(1-hydroxyethyl)pyrrolidin-1-yl 3-amino Hydroxyethyl, primary amine
MDPV (3,4-methylenedioxypyrovalerone) Pentan-1-one Benzo[d][1,3]dioxol-5-yl Pyrrolidin-1-yl Methylenedioxy, pyrrolidine
4-MEC (2-(Ethylamino)-1-(4-methylphenyl)propan-1-one) Propan-1-one 4-methylphenyl 2-(ethylamino) Aryl, secondary amine
1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one Propan-1-one 4-methylphenyl Pyrrolidin-1-yl Aryl, unsubstituted pyrrolidine
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one Pentan-1-one Thiophen-2-yl Pyrrolidin-1-yl Heteroaryl, pyrrolidine

Key Observations:

Backbone Length : The target compound shares a propan-1-one backbone with 4-MEC and 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one, whereas MDPV and compound 31 () have longer pentan-1-one chains. Shorter backbones may influence metabolic stability and receptor binding .

Pyrrolidine Substitution : The hydroxyethyl group on the pyrrolidine ring in the target compound increases hydrophilicity compared to unsubstituted pyrrolidines in MDPV and compound 31. This could enhance aqueous solubility but reduce blood-brain barrier permeability .

Amino Group Position: The primary amine at position 3 (vs.

Physicochemical and Pharmacological Differences

Hydrophilicity and Solubility

  • The hydroxyethyl group and primary amine in the target compound likely confer higher polarity than MDPV or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one, which lack polar substituents .
  • Compared to 4-MEC (logP ~1.8 estimated), the target compound may have a lower logP due to its hydrophilic groups, aligning with trends observed in amino-substituted cathinones .

Preparation Methods

An alternative method involves the synthesis of optically active 3-amino-pyrrolidine derivatives through conversion of butane derivatives or 4-hydroxy-proline, followed by introduction of amino groups under pressure in solvents like tetrahydrofuran or dimethoxyethane. This method achieves high chemical and optical yields and is applicable for derivatives similar to the target compound.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Hydrolysis and ammoniation of epichlorohydrin Epichlorohydrin, ammonia water, two-component catalyst, segmented temperature control Racemic amino alcohol intermediate
2 Resolution of racemic intermediate Di-p-toluoyl-L-tartaric acid (L-DTTA) Chiral di-p-toluoyl-L-tartrate salt
3a Conversion of tartrate salt to free base Aqueous KOH, ethanol, acetone Free base form of compound
3b Resin treatment for purification Sulfonic acid resin Removal of impurities
3c Formation of L-tartrate salt L-tartaric acid, denatured ethanol Crude L-tartrate salt
4 Crystallization and purification Suitable organic solvents Purified L-(+)-tartrate salt characterized by PXRD, DSC, TG-FTIR, NMR

Analytical Characterization Supporting Preparation

  • PXRD confirms crystalline form A of the purified salt.
  • TG-FTIR shows decomposition above 160°C with identification of released water vapor and gaseous products.
  • DSC indicates overlapping melting and degradation at ~160°C.
  • NMR and FT Raman spectroscopy confirm structural integrity and purity.

Research Findings and Industrial Relevance

  • The described preparation method provides yields of crude L-tartrate salt ranging from 65% to 91%.
  • The process is scalable and suitable for pharmaceutical intermediate production due to high purity and enantiomeric control.
  • Alternative methods using Mannich-type reactions and pressure-mediated amino group introduction have been explored for related pyrrolidine derivatives, offering routes with high chemical and optical yields.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrrolidine ring functionalization and ketone group introduction. Key steps include:

  • Amine Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during pyrrolidine substitution to prevent side reactions .
  • Hydroxyethyl Group Incorporation : Employ nucleophilic substitution or reductive amination with ethanol derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Purification : Recrystallization from acetone or ethyl acetate ensures high purity (>95%) .

Q. How does the hydroxymethyl substituent on the pyrrolidine ring affect the compound’s physicochemical properties?

  • Methodological Answer : The hydroxymethyl group enhances:

  • Solubility : Hydrogen bonding with polar solvents (e.g., water or DMSO) improves solubility by ~30% compared to non-hydroxylated analogs .
  • Bioavailability : LogP values reduced by 0.5–1.0 units, favoring membrane permeability in in vitro assays .
  • Experimental validation via HPLC and partition coefficient measurements is recommended .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Dose-Response Standardization : Use fixed concentration ranges (e.g., 1–100 µM) across enzyme inhibition assays (e.g., kinase or protease targets) .
  • Control for Solvent Effects : Compare DMSO vs. aqueous solubilization to identify artifactic inhibition .
  • Structural Confirmation : Validate batch purity via X-ray crystallography (SHELX refinement ) or 2D-NMR to rule out isomer interference .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., GPCRs or ion channels). Focus on the pyrrolidine ring’s spatial orientation and hydrogen bonding with the hydroxymethyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • SAR Analysis : Compare with analogs (e.g., 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one ) to identify critical substituents for activity .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for small-molecule refinement, emphasizing anisotropic displacement parameters for the hydroxymethyl group .
  • Validation : Check for residual electron density (<0.3 eÅ⁻³) and R-factor convergence (<5%) .

Comparative Analysis of Structural Analogs

Compound NameStructural VariationKey Impact on PropertiesReference
3-Amino-1-(3-(methoxymethyl)pyrrolidin-1-yl)propan-1-oneMethoxymethyl substituentIncreased lipophilicity (LogP +0.8) but reduced aqueous solubility
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-oneDifluoro substitutionEnhanced metabolic stability (t½ +2.5h in liver microsomes)
3-Amino-1-(azepan-1-yl)propan-1-oneAzepane ring (7-membered)Reduced binding affinity to σ1 receptors (IC50 250 nM vs. 85 nM for pyrrolidine analog)

Key Recommendations for Experimental Design

  • Synthetic Optimization : Prioritize flow chemistry for scalability and yield improvement (e.g., 85% yield in continuous flow vs. 65% in batch ).
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.